ETHYL 4-METHYL-2-(3-PHENOXYPROPANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE
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Overview
Description
ETHYL 4-METHYL-2-(3-PHENOXYPROPANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, an ethyl ester group, and a phenoxypropanoylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-METHYL-2-(3-PHENOXYPROPANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Phenoxypropanoylamino Group: The phenoxypropanoylamino group can be introduced through an amide coupling reaction between a phenoxypropanoic acid derivative and the thiazole intermediate.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-METHYL-2-(3-PHENOXYPROPANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as amines or thiols can replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
ETHYL 4-METHYL-2-(3-PHENOXYPROPANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-METHYL-2-(3-PHENOXYPROPANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can disrupt bacterial cell wall synthesis, resulting in antimicrobial activity.
Comparison with Similar Compounds
ETHYL 4-METHYL-2-(3-PHENOXYPROPANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:
Ethyl 2-(3-phenoxypropanoylamino)-1,3-thiazole-5-carboxylate: Lacks the methyl group at the 4-position of the thiazole ring.
Methyl 4-methyl-2-(3-phenoxypropanoylamino)-1,3-thiazole-5-carboxylate: Has a methyl ester group instead of an ethyl ester group.
Ethyl 4-methyl-2-(3-phenoxypropanoylamino)-1,3-oxazole-5-carboxylate: Contains an oxazole ring instead of a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-methyl-2-(3-phenoxypropanoylamino)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-3-21-15(20)14-11(2)17-16(23-14)18-13(19)9-10-22-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWZDOTZCMWIKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCOC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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